(E,2R)-1-(2,4-dihydroxy-5,6-dimethoxypyridin-3-yl)-2-methylhex-4-en-1-one
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Overview
Description
Preparation Methods
The preparation of Methylchloroisothiazolinone involves the reaction of 5-chloro-2-methyl-4-isothiazolin-3-one with formaldehyde and a base. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to maximize yield and purity .
Chemical Reactions Analysis
Methylchloroisothiazolinone undergoes several types of chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methylchloroisothiazolinone has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Methylchloroisothiazolinone is often compared with other isothiazolinones, such as Methylisothiazolinone. While both compounds have similar antimicrobial properties, Methylchloroisothiazolinone is more effective against a broader range of microorganisms . Other similar compounds include Benzisothiazolinone and Octylisothiazolinone, which also have biocidal properties but differ in their specific applications and effectiveness .
Properties
IUPAC Name |
(E,2R)-1-(2,4-dihydroxy-5,6-dimethoxypyridin-3-yl)-2-methylhex-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-HQZHTGGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(N=C1O)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(N=C1O)OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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